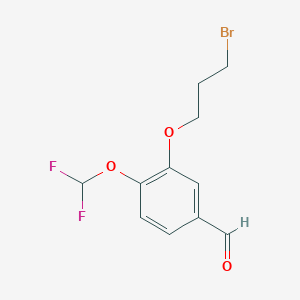

3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde

描述

3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde is a substituted benzaldehyde derivative featuring a bromopropoxy group at the 3-position and a difluoromethoxy group at the 4-position of the aromatic ring. Its molecular formula is C₁₁H₁₁BrF₂O₃, with a molecular weight of 317.11 g/mol. The compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of phosphodiesterase 4D (PDE4D) inhibitors like GEBR-32a, which are investigated for cognitive enhancement in Alzheimer’s disease (AD) . The bromopropoxy group enhances reactivity for further functionalization, while the difluoromethoxy group contributes to electronic stabilization via electron-withdrawing effects .

属性

IUPAC Name |

3-(3-bromopropoxy)-4-(difluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF2O3/c12-4-1-5-16-10-6-8(7-15)2-3-9(10)17-11(13)14/h2-3,6-7,11H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXAXOIKAHVFJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)OCCCBr)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with 4-hydroxy-3-(difluoromethoxy)benzaldehyde.

Bromopropylation: The hydroxyl group is reacted with 1,3-dibromopropane in the presence of a base such as potassium carbonate (K₂CO₃) to form the 3-(3-bromopropoxy) derivative.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and time) ensures consistent product quality.

化学反应分析

Types of Reactions

Substitution Reactions: The bromine atom in the 3-(3-bromopropoxy) group can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols).

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Sodium borohydride (NaBH₄) in methanol.

Major Products

Substitution: Formation of 3-(3-azidopropoxy)-4-(difluoromethoxy)benzaldehyde.

Oxidation: Formation of 3-(3-bromopropoxy)-4-(difluoromethoxy)benzoic acid.

Reduction: Formation of 3-(3-bromopropoxy)-4-(difluoromethoxy)benzyl alcohol.

科学研究应用

Organic Synthesis Applications

3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, including nucleophilic substitutions and electrophilic additions.

Key Reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, allowing for the formation of diverse derivatives.

- Electrophilic Aromatic Substitution : The electron-withdrawing difluoromethoxy group increases the electrophilicity of the aromatic ring, facilitating further substitutions on the benzene ring.

Medicinal Chemistry Applications

The compound's structural features suggest potential pharmacological activities. Research indicates that compounds with similar structures exhibit significant biological properties, including anti-inflammatory and anticancer activities.

Case Studies:

- Anti-inflammatory Potential : Research has suggested that benzaldehyde derivatives can inhibit phosphodiesterase (PDE) enzymes, which are involved in inflammatory pathways. This suggests that this compound could be explored for its anti-inflammatory effects, particularly in conditions like atopic dermatitis.

- Anticancer Activity : Similar compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The unique combination of functional groups in this compound may enhance its potency as an anticancer agent.

作用机制

The mechanism by which 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde and analogous compounds:

Key Observations:

- Reactivity : The bromine atom in this compound facilitates nucleophilic substitution reactions, making it more reactive than analogs with methoxy or cyclopropylmethoxy groups. This property is exploited in multi-step drug synthesis, such as oxidation to carboxylic acids (e.g., in Roflumilast intermediates) .

- Electronic Effects: Difluoromethoxy groups stabilize the aromatic ring via electron-withdrawing effects, enhancing metabolic stability compared to non-fluorinated analogs like 4-methoxy derivatives .

- Steric Hindrance : The bulkier bromopropoxy group may introduce steric constraints in binding interactions, whereas smaller substituents (e.g., methoxy) reduce steric hindrance but offer less functional versatility .

Physicochemical and Pharmacokinetic Properties

- Solubility : Bromopropoxy derivatives exhibit lower aqueous solubility compared to methoxy or fluorinated analogs due to increased hydrophobicity.

- Bioavailability : Cyclopropylmethoxy-containing compounds demonstrate better blood-brain barrier (BBB) penetration, critical for CNS-targeted drugs like PDE4 inhibitors .

- Stability: Difluoromethoxy groups reduce oxidative degradation, enhancing shelf-life compared to non-fluorinated analogs .

生物活性

3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde is a compound characterized by a unique structure that incorporates a brominated propyl ether and a difluoromethoxy group. This combination may enhance its reactivity and potential biological properties, making it a subject of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 251.03 g/mol. The structure comprises a benzene ring with an aldehyde functional group, a bromine atom, and a difluoromethoxy substituent, which contributes to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 251.03 g/mol |

| Functional Groups | Aldehyde, Bromine, Difluoromethoxy |

Biological Activity

Mechanism of Action:

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules such as proteins and nucleic acids. The presence of the difluoromethoxy group may enhance lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Potential Pharmacological Effects:

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity: Compounds featuring halogenated groups often demonstrate increased antimicrobial properties.

- Anticancer Properties: Structural analogs have shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition: The aldehyde group may interact with active sites of enzymes, potentially leading to inhibition.

Case Studies

-

Antimicrobial Activity Study:

A study conducted on structurally similar benzaldehyde derivatives demonstrated significant antibacterial effects against Gram-positive bacteria. The bromine atom in the compound was hypothesized to enhance activity by increasing hydrophobic interactions with bacterial membranes. -

Anticancer Research:

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that compounds similar to this compound induced apoptosis through the activation of caspase pathways. The difluoromethoxy group was suggested to play a critical role in enhancing cytotoxicity. -

Enzyme Interaction Studies:

Research into enzyme inhibition revealed that analogs of this compound could effectively inhibit certain kinases involved in cancer progression, suggesting potential therapeutic applications in targeted cancer therapies.

Comparative Analysis

Comparative studies with similar compounds highlight the unique features of this compound:

| Compound Name | Unique Features |

|---|---|

| 3-Bromo-4-methoxybenzaldehyde | Lacks difluoromethoxy group; only one methoxy group. |

| 4-(Difluoromethoxy)benzaldehyde | Contains no bromine; only difluoromethoxy group. |

| 3-Bromo-4-fluorobenzaldehyde | Contains fluorine instead of difluoromethoxy group. |

| 4-(3-Bromopropoxy)benzaldehyde | Similar propoxy group but lacks difluoromethoxy. |

常见问题

Q. What are the common synthetic routes for 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde, and what methodological considerations are critical for reproducibility?

The compound is typically synthesized via alkylation of a phenolic precursor. For example, 4-(difluoromethoxy)-3-hydroxybenzaldehyde is alkylated with 1,3-dibromopropane using potassium carbonate as a base in anhydrous DMF, with potassium iodide as a catalyst. Microwave-assisted synthesis can improve yields compared to traditional heating . Purification often involves silica gel chromatography with ethyl acetate/petroleum ether gradients . Key considerations include moisture-free conditions, stoichiometric control of the alkylating agent, and monitoring via TLC.

Q. What analytical techniques are recommended for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C, and 19F) to confirm substitution patterns and bromine placement.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- Single-crystal X-ray diffraction (as in and ) to resolve stereochemical ambiguities.

- HPLC or GC-MS for assessing purity (>97% as per ) .

Q. What are the primary research applications of this compound in drug discovery?

It serves as a key intermediate in synthesizing inhibitors targeting enzymes like PDE4D (e.g., GEBR-32a for Alzheimer’s disease) and PRMT6 (e.g., EPZ020411 for epigenetic regulation) . Its difluoromethoxy and bromopropoxy groups enhance bioavailability and binding specificity in fluorinated drug candidates .

Q. How should researchers handle safety concerns during synthesis?

- Eye/Skin Exposure : Immediate flushing with water for 15+ minutes ().

- Toxicology : Assume uncharacterized toxicity; use fume hoods, gloves, and PPE.

- Waste Disposal : Halogenated waste protocols due to bromine content .

Q. What solvents and reaction conditions are optimal for its stability?

Use aprotic solvents (DMF, acetonitrile) under inert atmospheres (N₂/Ar). Avoid prolonged exposure to light or moisture to prevent hydrolysis of the bromopropoxy group .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the difluoromethoxy group?

- Microwave-assisted synthesis reduces reaction time and improves yields (e.g., 20% increase vs. conventional heating) .

- Catalyst choice : Benzyltrimethylammonium chloride (BTMA) enhances phase-transfer efficiency in biphasic systems (dioxane/water) .

- Temperature control : Maintain 348–353 K for alkylation steps to minimize side reactions .

Q. What strategies resolve contradictions in reported yields for similar benzaldehyde derivatives?

- Compare microwave vs. thermal methods ( shows microwave improves yields).

- Evaluate substituent effects : Electron-withdrawing groups (e.g., difluoromethoxy) may slow alkylation, requiring longer reaction times .

- Validate purity metrics (e.g., HPLC vs. TLC) to account for unreacted starting material .

Q. How does the bromopropoxy moiety influence biological activity in target molecules?

Q. What mechanistic insights support its role in modulating cAMP/PKA/CREB pathways?

As seen in PDE4D inhibitors (e.g., GEBR-32a), the compound’s derivatives reverse Aβ-induced suppression of cAMP/PKA/CREB signaling, rescuing synaptic plasticity in Alzheimer’s models. This involves downregulating proinflammatory cytokines (IL-1β, TNFα) and upregulating neurotrophic factors (BDNF) .

Q. How can computational modeling guide the design of analogs with improved selectivity?

- Docking studies : Map interactions with PRMT6 or PDE4D active sites to identify critical hydrogen bonds/hydrophobic pockets.

- QSAR models : Correlate substituent electronegativity (e.g., difluoromethoxy) with inhibitory potency .

- MD simulations : Assess conformational stability of the benzaldehyde scaffold in aqueous vs. lipid environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。